Cas no 2580094-40-0 (rac-(1R,3R,4S)-6-oxo-2-azabicyclo2.2.1heptane-3-carboxylic acid)
L'acido rac-(1R,3R,4S)-6-oxo-2-azabicyclo[2.2.1]heptano-3-carbossilico è un composto chirale strutturalmente complesso, caratterizzato da un nucleo biciclico azabornano con un gruppo chetonico in posizione 6 e una funzione acido carbossilico in posizione 3. La sua architettura rigida e la presenza di multipli centri stereogenici lo rendono un'interessante molecola per applicazioni nella sintesi asimmetrica e come building block per farmaci. La configurazione rac-(1R,3R,4S) offre specificità stereochimica utile nello sviluppo di inibitori enzimatici o ligandi chirali. La presenza simultanea dei gruppi carbonilico e carbossilico ne facilita la derivatizzazione, rendendolo versatile per modifiche strutturali mirate. La sua struttura biciclica conferisce rigidità molecolare, vantaggiosa per studi di docking molecolare e progettazione di composti bioattivi con elevata selettività.
2580094-40-0 structure
Product Name:rac-(1R,3R,4S)-6-oxo-2-azabicyclo2.2.1heptane-3-carboxylic acid
Numero CAS:2580094-40-0
MF:C7H9NO3
MW:155.151262044907
CID:5656635
PubChem ID:165886433
Update Time:2025-07-16
rac-(1R,3R,4S)-6-oxo-2-azabicyclo2.2.1heptane-3-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-27728210
- 2580094-40-0
- rac-(1R,3R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- rac-(1R,3R,4S)-6-oxo-2-azabicyclo2.2.1heptane-3-carboxylic acid
-
- Inchi: 1S/C7H9NO3/c9-5-2-3-1-4(5)8-6(3)7(10)11/h3-4,6,8H,1-2H2,(H,10,11)/t3-,4+,6+/m0/s1
- Chiave InChI: JZKVWDPQKZFSLV-MRKVFDINSA-N
- Sorrisi: O=C1C[C@H]2[C@H](C(=O)O)N[C@@H]1C2
Proprietà calcolate
- Massa esatta: 155.058243149g/mol
- Massa monoisotopica: 155.058243149g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 226
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -2.9
- Superficie polare topologica: 66.4Ų
rac-(1R,3R,4S)-6-oxo-2-azabicyclo2.2.1heptane-3-carboxylic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27728210-1g |
rac-(1R,3R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2580094-40-0 | 1g |
$1429.0 | 2023-09-10 | ||
| Enamine | EN300-27728210-5g |
rac-(1R,3R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2580094-40-0 | 5g |
$4143.0 | 2023-09-10 | ||
| Enamine | EN300-27728210-10g |
rac-(1R,3R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2580094-40-0 | 10g |
$6144.0 | 2023-09-10 | ||
| Enamine | EN300-27728210-0.05g |
rac-(1R,3R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2580094-40-0 | 95.0% | 0.05g |
$1200.0 | 2025-03-19 | |
| Enamine | EN300-27728210-0.1g |
rac-(1R,3R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2580094-40-0 | 95.0% | 0.1g |
$1257.0 | 2025-03-19 | |
| Enamine | EN300-27728210-0.25g |
rac-(1R,3R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2580094-40-0 | 95.0% | 0.25g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-27728210-0.5g |
rac-(1R,3R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2580094-40-0 | 95.0% | 0.5g |
$1372.0 | 2025-03-19 | |
| Enamine | EN300-27728210-1.0g |
rac-(1R,3R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2580094-40-0 | 95.0% | 1.0g |
$1429.0 | 2025-03-19 | |
| Enamine | EN300-27728210-2.5g |
rac-(1R,3R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2580094-40-0 | 95.0% | 2.5g |
$2800.0 | 2025-03-19 | |
| Enamine | EN300-27728210-5.0g |
rac-(1R,3R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2580094-40-0 | 95.0% | 5.0g |
$4143.0 | 2025-03-19 |
rac-(1R,3R,4S)-6-oxo-2-azabicyclo2.2.1heptane-3-carboxylic acid Letteratura correlata
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
2580094-40-0 (rac-(1R,3R,4S)-6-oxo-2-azabicyclo2.2.1heptane-3-carboxylic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso